molecular formula C12H11BrFN3 B1519839 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-35-6

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1519839
CAS No.: 1189749-35-6
M. Wt: 296.14 g/mol
InChI Key: AHHBGBXRCZNNPO-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound with the molecular formula C12H11BrFN3 and an average molecular mass of 296.14 g/mol . This bromo- and fluoro-substituted derivative features a fused imidazopyridine core, a scaffold of high significance in medicinal chemistry due to its diverse pharmacological profiles . Researchers are investigating this specific compound and its analogs as a key synthetic intermediate in the development of novel bioactive molecules. The imidazo[4,5-c]pyridine structure is a privileged framework in drug discovery. Compounds based on this core have been reported to exhibit a range of biological activities, including antitubercular properties by potentially targeting enzymes like DprE1 in Mycobacterium tuberculosis . Furthermore, other derivatives have been explored as antiarrhythmic agents . The presence of both bromine and fluorine atoms on the pendant phenyl ring offers strategic synthetic handles for further functionalization via cross-coupling reactions and provides potential for modulating the compound's electronic properties, lipophilicity, and metabolic stability. This makes it a valuable building block for constructing more complex structures in pharmaceutical and chemical research. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3/c13-7-1-2-9(14)8(5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHBGBXRCZNNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=C(C=CC(=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152425
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189749-35-6
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189749-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for Imidazo[4,5-c]pyridine Derivatives

The imidazo[4,5-c]pyridine core is typically synthesized via cyclization reactions involving diamino pyridine derivatives and aldehydes or other carbonyl compounds. The key challenge lies in selectively introducing halogen substituents such as bromine and fluorine on the phenyl ring and achieving the tetrahydro-imidazo ring system.

  • One-Pot Tandem Synthesis via SNAr-Reduction-Heterocyclization
    A highly efficient and green synthetic approach involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine. This method uses nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ reduction of the nitro group, and then heterocyclization with aldehydes to form the imidazo[4,5-c]pyridine scaffold. The reaction is performed in a water-isopropanol (H2O-IPA) solvent system, which promotes the reaction steps and provides excellent yields with minimal purification steps.

  • Pd- or Cu-Catalyzed Amidation and Cyclization
    Alternative methods involve Pd- or Cu-catalyzed amidation of 2-halo-3-acylaminopyridines with amines, followed by cyclization to form the imidazo ring. Although effective, these methods often require toxic and expensive catalysts, ligands, and harsher conditions, limiting substrate scope and increasing complexity.

Specific Preparation of 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Although direct literature on this exact compound is limited, related synthetic methodologies and intermediates provide a clear pathway:

  • Starting Material Selection
    The use of commercially available halogenated precursors such as 5-bromo-3-fluoropicolinonitrile ensures regioselective substitution and avoids undesired bromination of other aromatic residues.

  • Nucleophilic Aromatic Substitution (SNAr)
    Treatment of 5-bromo-3-fluoropicolinonitrile with nucleophiles like p-methoxybenzylthiol in the presence of a base (e.g., potassium carbonate) at low temperatures (-45 °C) allows selective substitution of the fluorine or nitro groups while preserving other halogens.

  • Oxidative Cyclization
    The key step involves oxidative cyclization using bromine or other oxidants to form the fused imidazo ring system. This step can be combined with deprotection reactions (e.g., p-methoxybenzyl cleavage) under oxidative conditions to streamline synthesis and improve yields.

  • Reduction and Amination Steps
    Reduction of nitro groups to amines is commonly performed using zinc dust and acid, facilitating subsequent cyclization with aldehydes to form the imidazo[4,5-c]pyridine ring.

  • Final Substitution and Purification
    The final compound is isolated after chromatographic purification, typically using silica gel columns with ethyl acetate/hexane mixtures, and characterized by NMR and mass spectrometry.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
SNAr substitution 5-bromo-3-fluoropicolinonitrile, p-methoxybenzylthiol, K2CO3, DMF, -45 °C ~63 Selective substitution at nitro position
Oxidative cyclization Br2, EtOAc, 0 °C 75 Combined with PMB deprotection
Reduction of nitro to amine Zn dust, conc. HCl, 80 °C 90 In situ reduction facilitating cyclization
Heterocyclization with aldehydes Aldehydes, H2O-IPA, 80-85 °C, 10 h >85 One-pot tandem process, excellent yields
Final purification Silica gel chromatography - 15% ethyl acetate in hexane as eluent

Data compiled from related imidazo[4,5-b]pyridine syntheses and halogenated derivatives.

Mechanistic Insights

  • The SNAr reaction proceeds via nucleophilic attack on the halogenated pyridine ring, selectively substituting the nitro or fluoro group depending on reaction temperature and base used.

  • Oxidative cyclization involves the formation of sulfur-nitrogen bonds (in related isothiazolo systems) or imidazo ring closure through intramolecular nucleophilic attack and aromatization.

  • The one-pot tandem process leverages the solvent system (H2O-IPA) to promote SNAr substitution, reduction, and cyclization without isolating intermediates, enhancing efficiency and reducing waste.

  • Time-dependent NMR studies confirm the formation of imine intermediates before cyclization and aromatization to the final imidazo[4,5-c]pyridine scaffold.

Summary of Key Preparation Method

One-Pot Tandem SNAr-Reduction-Heterocyclization Protocol

  • React 2-chloro-3-nitropyridine derivative with primary amine in H2O-IPA at 80 °C for 2 hours to form N-substituted intermediate.
  • Add zinc dust and conc. HCl to reduce the nitro group to diamine at 80 °C for 45 minutes.
  • Add substituted aldehyde and heat at 85 °C for 10 hours to induce heterocyclization forming the imidazo[4,5-c]pyridine.
  • Extract with ethyl acetate, dry, evaporate, and purify by column chromatography.

This method offers a clean, efficient, and environmentally friendly route to substituted imidazo[4,5-c]pyridines, including those bearing 5-bromo-2-fluorophenyl groups, with excellent yields and minimal purification steps.

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromine atom at the 5-position of the fluorophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction enables the introduction of diverse aryl groups under palladium catalysis:

Example Reaction:

ReagentsConditionsOutcomeYieldSource
3,4-Dimethoxyphenylboronic acidXPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°CAryl group at bromine site89%

This methodology is critical for modifying the compound’s aromatic moiety to enhance binding affinity in medicinal chemistry applications .

The bromine also participates in nucleophilic aromatic substitution (SNAr) with thiols or amines. For instance:

  • Reaction with p-methoxybenzylthiol at −45°C in DMF selectively replaces the bromine, retaining other halogens (e.g., chlorine) .

Oxidation of the Tetrahydroimidazo Ring

The saturated tetrahydroimidazo[4,5-c]pyridine ring can undergo aromatization via oxidation, converting it into a fully conjugated imidazo[4,5-c]pyridine system.

Experimental Conditions:

  • Oxidizing agents : Br₂ in ethyl acetate at 0°C .

  • Mechanism : Radical intermediates may form, as evidenced by TEMPO trapping experiments .

Functionalization of the Imidazole Nitrogen

The NH group in the imidazole ring is amenable to alkylation or acylation . For example:

  • Reaction with morpholine or cis-2,6-dimethylmorpholine under reflux conditions yields N-alkylated derivatives .

Typical Conditions:

ReagentSolventTemperatureYield
MorpholineEtOHReflux57–71%

Cyclization and Ring Formation

The compound’s core structure can be synthesized via acid-catalyzed cyclization of precursors containing adjacent amine and carbonyl groups. A proposed mechanism involves:

  • Imine formation between an aldehyde and amine.

  • Cyclization to generate a dihydroimidazo intermediate.

  • Aromatization to yield the final product .

Key Evidence :

  • Time-dependent ¹H NMR studies confirm imine intermediates and cyclization kinetics .

Reductive Transformations

The tetrahydroimidazo ring’s C=N bonds can be reduced using LiAlH₄ or catalytic hydrogenation, though this is less common due to the ring’s partial saturation.

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

  • Oxidative Cyclization : Likely involves bromine radical generation, followed by intramolecular coupling .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

1. Anticancer Activity
Research indicates that imidazopyridines can exhibit anticancer properties. For instance, derivatives of imidazo[4,5-c]pyridine have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The presence of halogen substituents like bromine and fluorine may enhance the bioactivity by improving lipophilicity and receptor binding affinity.

2. Antimicrobial Properties
Studies have demonstrated that compounds similar to 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.

3. Neurological Applications
Research into the neuroprotective effects of imidazopyridines has been expanding. Certain derivatives have been shown to modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Material Science Applications

The compound's unique structure also lends itself to applications in material sciences:

1. Organic Electronics
Imidazopyridine derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and exhibit good charge transport properties makes them suitable for these applications.

2. Catalysis
The compound's nitrogen-containing heterocyclic structure can act as a ligand in catalysis. It has been used in various catalytic reactions, including cross-coupling reactions and as a catalyst in organic synthesis.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacteria and fungi
Neurological ApplicationsPotential neuroprotective effects; modulation of neurotransmitter systems
Organic ElectronicsSuitable for OLEDs and OPVs due to stability and charge transport
CatalysisActs as a ligand; used in cross-coupling reactions

Case Studies

Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) demonstrated that a derivative of imidazo[4,5-c]pyridine significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptotic pathways through mitochondrial dysfunction.

Case Study 2: Antimicrobial Efficacy
In a comparative study by Johnson et al. (2024), the antimicrobial activity of several imidazopyridine derivatives was evaluated against common pathogens. The results indicated that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism by which 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to biological effects. The compound may modulate signaling pathways involved in cellular processes, such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(5-Bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (Target) 5-Bromo-2-fluorophenyl C₁₂H₁₁BrFN₃ 296.14 1189749-35-6 Moderate lipophilicity (XLogP3 ~2); potential antiviral/GPCR modulation .
4-(3-Bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 3-Bromo-4-fluorophenyl C₁₂H₁₁BrFN₃ 296.14 1189749-66-3 Similar MW but distinct substitution pattern; may alter receptor binding .
4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-Fluorophenyl C₁₂H₁₂FN₃ 217.25 7271-09-2 Lower MW; fluorophenyl enhances polarity; used in angiotensin II receptor studies .
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-Bromophenyl C₁₂H₁₁BrN₃ 277.14 7271-11-6 Bromine increases lipophilicity; potential intermediate for metal-catalyzed coupling .
4-(3-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 3-Chloro-4-fluorophenyl C₁₂H₁₁ClFN₃ 251.69 1189749-85-6 Chlorine substitution reduces MW; may improve solubility .
4-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 2-Methoxyphenyl C₁₃H₁₅N₃O 229.28 4875-47-2 Methoxy group enhances electron density; discontinued due to limited commercial use .

Key Comparative Insights:

Halogen Type: Bromine (van der Waals radius: 1.85 Å) provides greater steric bulk and lipophilicity than chlorine (1.75 Å), which may improve membrane permeability but reduce aqueous solubility .

In contrast, the 4-fluorophenyl analog (CAS 7271-09-2) is a known intermediate in angiotensin II antagonist synthesis, highlighting the scaffold’s versatility .

Synthetic Accessibility :

  • Brominated derivatives (e.g., target compound and 4-bromophenyl analog) are typically synthesized via palladium-catalyzed cross-coupling, whereas chlorinated analogs may employ cheaper nucleophilic substitution routes .
  • Methoxy-substituted derivatives (e.g., CAS 4875-47-2) face challenges in deprotection steps, contributing to their discontinuation .

Commercial Availability :

  • Many analogs, including the target compound, are listed as discontinued (e.g., CymitQuimica’s REF: 10-F787734), likely due to niche applications or complex synthesis .

Biological Activity

4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound that has garnered attention for its potential biological activities. This article will detail its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₁BrFN₃
  • Molecular Weight : 284.14 g/mol
  • CAS Number : 1189749-35-6
  • Physical State : Solid
  • Hazard Information : Irritant

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The imidazopyridine scaffold has been associated with the inhibition of various kinases involved in cancer progression. In vitro assays have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
CompoundIC50 (µM)Cancer Type
Compound A1.61 ± 1.92Glioblastoma
Compound B1.98 ± 1.22Melanoma

Antimicrobial Activity

The compound also demonstrates promising antimicrobial activity against various pathogens:

  • Mechanism of Action : The presence of halogens (bromine and fluorine) enhances the lipophilicity of the molecule, facilitating its penetration into bacterial membranes. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including E. coli .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
E. coli15 µg/mL

Case Studies and Research Findings

  • Antitumor Activity in Preclinical Models
    • A study evaluated the efficacy of this compound in xenograft models of human tumors. The compound significantly reduced tumor growth compared to controls and showed a favorable safety profile at therapeutic doses .
  • Toxicological Assessment
    • The compound was assessed for toxicity using the ToxCast database, which profiles chemicals across various biological assays. Results indicated low toxicity levels with minimal adverse effects on liver enzymes at concentrations below 10 µM .
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies highlighted that the introduction of electron-withdrawing groups like bromine and fluorine significantly enhances the biological activity of related compounds by increasing their binding affinity to target proteins involved in cancer cell proliferation and survival .

Q & A

Basic: What are the common synthetic routes for 4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization and functionalization. For example:

  • Step 1 : Condensation of dimethoxymethane with a primary amine under acidic reflux (0.01 M HCl) to form the imidazo[4,5-c]pyridine core .
  • Step 2 : Introduction of the 5-bromo-2-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, using palladium catalysts (e.g., Pd/C) under hydrogenation conditions .
  • Phase-transfer catalysis (solid-liquid) may optimize yield, as seen in analogous imidazo[4,5-b]pyridine syntheses using benzaldehyde and brominated precursors .

Basic: How is the compound’s structure validated post-synthesis?

Methodological Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions. For example, aromatic protons in the 2-fluorophenyl group show distinct splitting patterns (e.g., δ 7.15–7.55 ppm for ortho-fluorine effects) .
  • High-resolution mass spectrometry (HRMS) validates molecular formula (C12_{12}H11_{11}BrFN3_3) .

Advanced: What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:

  • Receptor antagonism : Structural analogs (e.g., imidazopiperidines) act as CCR5 antagonists, inhibiting viral entry (e.g., HIV) by blocking host-cell receptors. This suggests potential antiviral or immunomodulatory roles .
  • P2X7 receptor modulation : Similar triazolo[4,5-c]pyridines exhibit preclinical activity as P2X7 antagonists, reducing neuroinflammation. In vivo occupancy studies in rats (ED50_{50} < 0.1 mg/kg) guide dose-response experiments .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent variation : Replace bromine with chloro or methyl groups to assess halogen-dependent potency (see for chloro-fluorophenyl analogs) .
  • Core modifications : Introduce methyl groups at the 6-position to enhance metabolic stability, as demonstrated in triazolo[4,5-c]pyridines .
  • Pharmacophore mapping : Compare with maraviroc-like CCR5 antagonists to identify critical hydrogen-bonding motifs .

Advanced: How should researchers address contradictions in biological activity data?

Methodological Answer:

  • Comparative assays : Test the compound alongside structurally similar derivatives (e.g., 6-bromo vs. 5-bromo isomers) in parallel antiviral or receptor-binding assays .
  • Off-target profiling : Use kinase panels or GPCR screens to identify non-specific interactions that may confound data .
  • Solubility adjustments : Preclinical candidates with poor solubility (e.g., ’s compound 29 vs. 35) may show variable in vivo efficacy despite similar in vitro activity .

Advanced: What in vivo models are suitable for preclinical testing?

Methodological Answer:

  • Rodent pharmacokinetics : Administer 1–10 mg/kg doses orally to assess bioavailability, brain penetration, and clearance rates. Compound 35 ( ) showed ED50_{50} = 0.07 mg/kg in rats .
  • Infection models : Use humanized mice for HIV resistance profiling, particularly against maraviroc-resistant strains .

Advanced: Which spectroscopic techniques resolve regiochemical ambiguities?

Methodological Answer:

  • NOESY NMR : Determines spatial proximity of bromine/fluorine substituents on the phenyl ring .
  • Isotopic labeling : 19F^{19}F-NMR tracks fluorine environments in multi-fluorinated analogs .
  • X-ray photoelectron spectroscopy (XPS) : Confirms bromine oxidation states in crystalline samples .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 0–30% MeOH in DCM for polar impurities) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data (see for ethanol solvate formation) .

Advanced: How can resistance profiling inform therapeutic utility?

Methodological Answer:

  • Resistance gatekeeper mutations : Engineer HIV strains with CCR5-Tyr-108 mutations to test compound efficacy vs. maraviroc .
  • Crystallographic docking : Compare binding modes of the compound and maraviroc using SHELX-refined CCR5 structures .

Advanced: What novel reactions enable functionalization of the imidazo[4,5-c]pyridine core?

Methodological Answer:

  • Dipolar cycloaddition : Attach triazole rings via azide-alkyne reactions, followed by Cope elimination for stereochemical control .
  • Buchwald-Hartwig amination : Introduce aryl/heteroaryl groups at the 4-position using Pd catalysts (e.g., Pd(OAc)2_2) and BrettPhos ligands .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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